molecular formula C11H14O2 B8755479 2-(4-Methoxyphenyl)-2-methylpropanal

2-(4-Methoxyphenyl)-2-methylpropanal

Cat. No. B8755479
M. Wt: 178.23 g/mol
InChI Key: SCBSHTCRFXBYQN-UHFFFAOYSA-N
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Patent
US05789423

Procedure details

This compound was prepared from 4-methoxyphenylacetnitrile in the same manner of Compound 45.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
COC1C=CC(CC#N)=CC=1.[CH3:12][O:13][C:14]1[CH:19]=[CH:18][C:17]([C:20](C)(C)[CH:21]=[O:22])=[CH:16][CH:15]=1>>[CH3:12][O:13][C:14]1[CH:19]=[CH:18][C:17]([CH2:20][CH:21]=[O:22])=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)CC#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)C(C=O)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(C=C1)CC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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